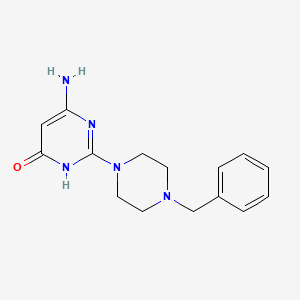![molecular formula C7H12N2O4 B5987376 Dimethyl [amino(methylamino)methylidene]propanedioate](/img/structure/B5987376.png)
Dimethyl [amino(methylamino)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [amino(methylamino)methylidene]propanedioate is an organic compound with the molecular formula C8H13NO4 It is a derivative of propanedioate, featuring a dimethylamino group and a methylamino group attached to a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [amino(methylamino)methylidene]propanedioate typically involves the reaction of dimethylamine with a suitable precursor. One common method is the reaction of dimethylamine with malonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [amino(methylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl [amino(methylamino)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl [amino(methylamino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic centers in biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethylformamide (DMF): A solvent with a similar dimethylamino group.
Dimethylaminoethanol (DMAE): A compound with similar structural features but different reactivity.
Uniqueness
Eigenschaften
IUPAC Name |
methyl (Z)-3-hydroxy-3-methoxy-2-(N'-methylcarbamimidoyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-9-5(8)4(6(10)12-2)7(11)13-3/h10H,1-3H3,(H2,8,9)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJOIOIWFBVDIN-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(=C(O)OC)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(/C(=C(\O)/OC)/C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-methoxyethyl)-N-(4-methylphenyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5987305.png)
![(2Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B5987310.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)cyclopentanamine](/img/structure/B5987317.png)
![3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5987335.png)
![Ethyl 1-[[1-[(2-fluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]piperidine-4-carboxylate](/img/structure/B5987345.png)
![methyl 5-ethyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5987349.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5987359.png)
![(3E)-3-[2-(5-Methylfuran-2-YL)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B5987366.png)
![4-(1H-benzimidazol-2-ylmethylamino)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B5987382.png)
![{3-(2-phenylethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5987385.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5987392.png)
![N-benzyl-N'-[1-(4-pyridinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5987400.png)

![N-methyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5987412.png)
